molecular formula C10H11NO2 B106619 2,5-Dimethoxyphenylacetonitrile CAS No. 18086-24-3

2,5-Dimethoxyphenylacetonitrile

Cat. No. B106619
CAS RN: 18086-24-3
M. Wt: 177.2 g/mol
InChI Key: DBKDGRJAFWDOOJ-UHFFFAOYSA-N
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Description

The compound 2,5-Dimethoxyphenylacetonitrile is a chemical that features in various research studies due to its potential applications in the synthesis of more complex molecules. While the provided papers do not directly discuss 2,5-Dimethoxyphenylacetonitrile, they do involve related compounds that can offer insights into the behavior and characteristics of dimethoxyphenylacetonitrile derivatives.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-7, 8-dimethoxy-1H-3-benzazepine, has been reported starting from 3, 4-dimethoxyphenylacetonitrile. This synthesis is part of a broader discussion on the conditions that favor the formation of benzazepines over isomeric benzylimidazoles, indicating the versatility of dimethoxyphenylacetonitrile derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of a bicyclic ortho-aminocarbonitrile derivative, which includes a 2,5-dimethoxyphenyl group, has been characterized using spectroscopic techniques and X-ray diffraction. The compound crystallizes in the monoclinic system and exhibits intermolecular interactions that are crucial for its stability . Similarly, the structure of another derivative, 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile, has been confirmed by IR and NMR spectra and crystallizes in the monoclinic space group .

Chemical Reactions Analysis

The reactivity of dimethoxyphenylacetonitrile derivatives can be inferred from studies on related compounds. For instance, the reaction between pentafluorophenylacetonitrile and guanidine-like bases results in the formation of substituted dimers and oligomers, suggesting that dimethoxyphenylacetonitrile derivatives might also undergo similar reactions under the right conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxyphenylacetonitrile derivatives can be complex, as evidenced by the detailed analysis of their crystal packing, intermolecular interactions, and optimized bond geometry using density functional theory (DFT). The molecular electrostatic potential, Mulliken charges, and frontier molecular orbital analysis provide further insights into the electronic properties of these compounds . Additionally, the crystal voids and energy frameworks have been investigated using Hirshfeld surface studies, which can be relevant to understanding the properties of 2,5-Dimethoxyphenylacetonitrile .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Xylopinine : Utilizing a similar compound, 3,4-Dimethoxyphenylacetonitrile, as a starting material, the synthesis of xylopinine was achieved through a series of chemical reactions including hydrolysis, hydrogenation reduction, and Bischler-Napieralski cyclization (Jiang Shen-de, 2010).
  • Electrochemical Studies : Research on 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to 2,5-Dimethoxyphenylacetonitrile, revealed insights into its electrooxidation and the formation of a new class of photoluminescent materials (Ekinci et al., 2000).

Pharmacology and Biomedical Research

  • Metabolism of Psychoactive Compounds : A study on 4-Bromo-2,5-dimethoxyphenethylamine, which is structurally related to 2,5-Dimethoxyphenylacetonitrile, detailed its metabolic pathways in various species, providing valuable information for pharmacology and toxicology research (Carmo et al., 2005).
  • Cardiovascular Studies : Iproveratril, a derivative of 3,4-dimethoxyphenylacetonitrile, was investigated for its effects on the heart and coronary circulation in dogs, contributing to cardiovascular pharmacology (Ross & Jorgensen, 1968).

Biochemistry and Molecular Studies

  • Cytochrome P450 Enzymes in Metabolism : Research on dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine compounds, related to 2,5-Dimethoxyphenylacetonitrile, characterized the cytochrome P450 enzymes involved in their metabolism, contributing to the understanding of biochemical processes (Nielsen et al., 2017).
  • Photodegradation Studies : Investigations into the photodegradation of methoxy substituted curcuminoids, closely related to 2,5-Dimethoxyphenylacetonitrile, provided insights into their stability and degradation pathways (Galer & Šket, 2015).

Safety And Hazards

2,5-Dimethoxyphenylacetonitrile may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-9-3-4-10(13-2)8(7-9)5-6-11/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKDGRJAFWDOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374326
Record name 2,5-Dimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenylacetonitrile

CAS RN

18086-24-3
Record name 2,5-Dimethoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18086-24-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JD White, DS Straus - The Journal of Organic Chemistry, 1967 - ACS Publications
Treatment of 3, 5-dimethoxyphenylacetonitrile with zinc cyanide and a hydrogen halide gave a 3-halo-6, 8-dimethoxyisoquinoline. Structural confirmation of the products was obtained …
Number of citations: 12 pubs.acs.org
JA Moore, EC Capaldi - The Journal of Organic Chemistry, 1964 - ACS Publications
2-(2, 5-Dihydroxyphenyl)-3-(l-methyl-2-piperidyl) propylamine (11) was prepared and cyclized to the 5-hydroxy-3-(2-piperidylmethyí) indole 12. The attempted mercuric acetate …
Number of citations: 18 pubs.acs.org
S Nandi, K Panda, JR Suresh, H Ila, H Junjappa - Tetrahedron, 2004 - Elsevier
Highly efficient regiospecific routes to potentially carcinogenic polycyclic aromatic hydrocarbons such as substituted benzo[c]phenanthrenes, benzo[c]fluorenes, 16,17-dihydro-11-methyl…
Number of citations: 11 www.sciencedirect.com
N Sinelnikova - 2006 - dam-oclc.bac-lac.gc.ca
Hereditary tyrosinemia type (HT I) is the most severe genetic disease in human tyrosine catabolism, affecting liver, kidney and peripheral nerves. It results from reduced activity of …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
T áMichael Bockman, JK Kochi - Journal of the Chemical Society …, 1997 - pubs.rsc.org
High yields of the mixed perfluorinated biaryls (C6F5–Ar) are obtained by the catalytic dediazoniation of the pentafluorobenzenediazonium salt (C6F5N2+BF4–) in acetonitrile solutions …
Number of citations: 30 pubs.rsc.org
SP Khanapure, L Crenshaw, RT Reddy… - The Journal of Organic …, 1988 - ACS Publications
Lithioarenenitriles add regiospecifically to substituted 3-methoxybenzynes generated in situ from the cor-responding haloarenes by using lithium diisopropylamide as a base. The …
Number of citations: 23 pubs.acs.org
S Nandi, UK Syam Kumar, H Ila… - The Journal of Organic …, 2002 - ACS Publications
Conjugate adducts obtained by base-induced 1,4-addition−elimination of various aryl/heteroaryl acetonitriles with 1-(2-arylcyclopropyl)-3,3-(bismethylthio)-2-propen-1-ones have been …
Number of citations: 24 pubs.acs.org
D Kosynkin, TM Bockman, JK Kochi - Journal of the American …, 1997 - ACS Publications
The dediazoniative arylation of various aromatic hydrocarbons (Ar‘H) with diazonium salts (ArN 2 + ) in acetonitrile can be readily effected to biaryls (Ar-Ar‘) in high yields, simply by the …
Number of citations: 107 pubs.acs.org
BG Szczepankiewicz - 1995 - search.proquest.com
The focus of this project was on the total syntheses of two marine quinoneimine alkaloids, diplamine and discorhabdin D. Chapter 1 details the efforts that culminated in the first total …
Number of citations: 0 search.proquest.com
NM Maguire, A Ford, SL Clarke, KS Eccles… - Tetrahedron …, 2011 - Elsevier
The preparation of enantiopure cyanohydrin acetates via enzymatic hydrolysis has been investigated by screening a range of biocatalysts and reaction conditions. Enzymatic resolution …
Number of citations: 6 www.sciencedirect.com

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